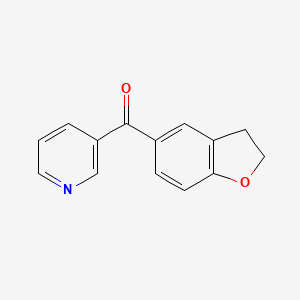

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine

Description

Background and Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique structural architecture that combines two privileged scaffolds known for their biological activity. The compound possesses a molecular formula of C14H11NO2 with a molecular weight of 225.24 grams per mole, as documented in chemical databases. The International Union of Pure and Applied Chemistry designation for this compound is 2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methanone, reflecting its structural composition. The benzofuran moiety has been recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals. Similarly, pyridine derivatives have demonstrated extensive biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound's structural features contribute to its research significance through several mechanisms. The 2,3-dihydrobenzofuran system provides a partially saturated heterocyclic framework that can participate in various chemical transformations while maintaining structural rigidity. The carbonyl linker between the benzofuran and pyridine rings creates an extended conjugated system that influences the compound's electronic properties and potential binding interactions with biological targets. Research has shown that compounds containing both benzofuran and pyridine moieties often exhibit superior pharmacological profiles compared to their individual components, a phenomenon attributed to synergistic effects between the two heterocyclic systems.

The chemical stability and synthetic accessibility of this compound have made it an attractive target for researchers developing new methodologies for heterocyclic synthesis. The compound serves as both a synthetic target and a building block for more complex molecular architectures. Studies have demonstrated that modifications to either the benzofuran or pyridine portions of the molecule can lead to derivatives with altered biological activities, making it a valuable lead compound for structure-activity relationship studies.

Historical Context of Benzofuran-Pyridine Hybrid Compounds

The development of benzofuran-pyridine hybrid compounds has its roots in the broader field of molecular hybridization, a strategy that combines pharmacophoric elements from different bioactive molecules to create new entities with potentially enhanced properties. The historical progression of this approach began with early observations that natural products containing benzofuran scaffolds often exhibited significant biological activities. Researchers subsequently recognized that pyridine-containing compounds also demonstrated diverse pharmacological properties, leading to investigations into hybrid molecules incorporating both structural elements.

Early synthetic efforts toward benzofuran-pyridine hybrids were documented in the pharmaceutical literature during the late twentieth century, when medicinal chemists began systematically exploring the combination of different heterocyclic frameworks. The synthesis of compounds like this compound became possible through advances in palladium-catalyzed cross-coupling reactions and other modern synthetic methodologies. These developments enabled researchers to construct complex heterocyclic systems with precise regiochemical control.

The historical significance of benzofuran-pyridine hybrids was further established through their discovery in natural product research. Several naturally occurring compounds containing both benzofuran and pyridine structural elements were identified and found to possess remarkable biological activities. These discoveries provided validation for the synthetic approach of combining these privileged scaffolds and inspired further research into hybrid compounds. The field gained momentum as researchers demonstrated that benzofuran-pyridine hybrids could exhibit activities not observed in either component alone, establishing the concept of pharmacophoric synergy.

Documented research from the early 2000s showed that pyridyl-benzofuran derivatives could serve as potent inhibitors of specific enzymes, such as N-myristoyltransferase, which is involved in fungal infections. These findings demonstrated that compounds containing both benzofuran and pyridine moieties could achieve high selectivity and potency against their biological targets. The success of these early investigations established a foundation for continued research into benzofuran-pyridine hybrid compounds, leading to the systematic exploration of various structural modifications and synthetic approaches.

Current Research Landscape

The contemporary research landscape surrounding this compound and related compounds is characterized by diverse synthetic approaches and extensive biological evaluation programs. Recent investigations have focused on developing efficient synthetic methodologies for constructing benzofuran-pyridine hybrid molecules, with particular emphasis on sustainable and scalable processes. Modern synthetic strategies employ palladium-catalyzed tandem cyclization reactions, which enable the construction of complex fused ring systems in a single operation. These methodologies have significantly improved the accessibility of compounds like this compound for research purposes.

Current research efforts have demonstrated the versatility of this compound as a synthetic intermediate for generating libraries of related compounds. Studies have shown that the compound can undergo various chemical transformations, including nucleophilic substitutions, oxidations, and cyclizations, to produce derivatives with modified properties. The development of structure-activity relationships has revealed that specific substitution patterns on both the benzofuran and pyridine rings can dramatically influence biological activity, leading to compounds with enhanced selectivity for particular targets.

Recent biological evaluation studies have explored the potential of benzofuran-pyridine hybrids in multiple therapeutic areas. Research has documented the anti-inflammatory properties of compounds containing both benzofuran and pyridine structural elements, with some derivatives demonstrating significant activity in animal models of inflammatory diseases. Additionally, investigations into antimicrobial applications have revealed that certain benzofuran-pyridine hybrids exhibit potent activity against bacterial and fungal pathogens. These findings have expanded the scope of potential applications for this compound and its derivatives.

The current research landscape also encompasses advanced computational studies aimed at understanding the molecular basis for the biological activities of benzofuran-pyridine hybrids. Molecular modeling investigations have provided insights into the binding modes of these compounds with their biological targets, facilitating the rational design of more potent and selective derivatives. These computational approaches have become increasingly sophisticated, incorporating machine learning algorithms and artificial intelligence techniques to predict the properties of new compounds before synthesis.

Contemporary research has also addressed the physicochemical properties of this compound and its analogs, with particular attention to factors affecting drug-like characteristics. Studies have investigated the compound's solubility, stability, and permeability properties, providing essential information for potential pharmaceutical development. The integration of these physicochemical data with biological activity profiles has enabled researchers to optimize lead compounds for specific applications while maintaining acceptable pharmaceutical properties.

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHKCIKILLGZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 2,3-Dihydro-1-benzofuran Core

The dihydrobenzofuran scaffold is typically synthesized via palladium-catalyzed tandem cyclization/Suzuki coupling (PMC3262993). Key steps include:

- Coupling of phenols with 3-bromo-2-methylpropene using K₂CO₃ in methyl ethyl ketone.

- Cyclization via palladium catalysis (e.g., Pd(OAc)₂) to form benzofuran intermediates.

- Saponification of esters (e.g., 12a–c in) to carboxylic acids for downstream functionalization.

- Phenol derivative + 3-bromo-2-methylpropene → Ether intermediate.

- Pd-catalyzed cyclization → 2,3-dihydrobenzofuran carboxylic acid (12a–c ).

Introduction of the Carbonyl Group

The carbonyl bridge is introduced via acid chloride formation followed by coupling with pyridine:

- Carboxylic acid activation : Convert dihydrobenzofuran-5-carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.

- Weinreb amide strategy : To prevent over-addition in Grignard reactions, convert the acid chloride to a Weinreb amide (NH(OMe)Me), enabling controlled ketone formation.

Key Reaction:

$$

\text{Dihydrobenzofuran-5-COCl} + \text{NH(OMe)Me} \rightarrow \text{Dihydrobenzofuran-5-C(O)N(OMe)Me}

$$

Coupling with Pyridine

The pyridine moiety is introduced via organometallic reagents or cross-coupling :

- Grignard/Negishi Coupling : React the Weinreb amide with 3-pyridinylmagnesium bromide or zinc reagent to form the ketone.

- Directed metalation : Use LDA to deprotonate 3-substituted pyridine derivatives (e.g., protected as amides) for nucleophilic attack on the Weinreb amide.

Example Reaction:

$$

\text{Dihydrobenzofuran-5-C(O)N(OMe)Me} + \text{3-Pyridinyl-MgBr} \rightarrow \text{3-(Dihydrobenzofuran-5-carbonyl)pyridine}

$$

Alternative Catalytic Strategies

- Carbonylative Cross-Coupling : Use Pd-catalyzed carbonylative Suzuki-Miyaura coupling between dihydrobenzofuran-5-boronic acid and 3-bromopyridine under CO atmosphere.

- Rhodium-Catalyzed C–H Activation : Direct coupling of dihydrobenzofuran with pyridine via Rh-mediated C–H activation (ACS Omega).

Optimization and Challenges

- Regioselectivity : Ensure the carbonyl group is introduced at the 5-position of dihydrobenzofuran.

- Pyridine Reactivity : Overcome pyridine’s electron-deficient nature by using directed metalation or pre-functionalized organometallics.

- Catalyst Compatibility : Palladium, rhodium, or gold catalysts (PMC3262993, ACS Omega) are preferred for cyclization and coupling steps.

Summary of Key Methods

Critical Analysis

- Transition-Metal Catalysis : Palladium-based methods (PMC3262993) offer high yields but require careful control of cyclization conditions.

- Weinreb Amide Approach : Ensures selective ketone formation but demands anhydrous conditions.

- Pyridine Functionalization : Directed metalation or pre-formed organometallics are essential due to pyridine’s low reactivity.

Chemical Reactions Analysis

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the 4-position of the benzofuran ring with halogens or hydroxyl groups can enhance its antimicrobial activity .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of benzofuran, including 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine, have shown potential as antimicrobial and anticancer agents . The unique structural features of benzofuran make it a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates . Additionally, it has applications in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit lipid peroxidation and dopamine release, providing protective effects against central nervous system trauma and ischemia . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Effects : Electron-withdrawing groups like trifluoromethyl (CF₃) increase electrophilicity and metabolic stability, whereas methoxy or benzyl groups () enhance lipophilicity, influencing bioavailability .

Physicochemical Properties

- Solubility : The carboxylic acid derivative (Table 1) exhibits higher aqueous solubility due to ionization, whereas the ketone and amide analogs are more lipophilic, favoring membrane permeability .

Biological Activity

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzofuran moiety attached to a pyridine ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.27 g/mol

This structure is significant as it influences the compound's interaction with biological targets.

Recent studies suggest that this compound exhibits several mechanisms of action:

- Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) and cholinesterases (ChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibitors of MAO A and B have shown potential in neuroprotection and cognitive enhancement .

- Antimicrobial Activity : Some derivatives of benzofuran compounds have demonstrated antimicrobial properties against various pathogens. For instance, related compounds have been tested against M. tuberculosis, showcasing potent activity with low toxicity towards mammalian cells .

- Neuroprotective Effects : The compound is linked to neuroprotective activities, particularly in models of oxidative stress and neuroinflammation. It has shown promise in protecting neuronal cells from damage caused by reactive oxygen species (ROS) .

Study on Neuroprotective Properties

A study investigated the neuroprotective effects of 2,3-dihydro-1-benzofuran derivatives, which include the target compound. The findings indicated that these compounds could inhibit lipid peroxidation and scavenge superoxide radicals effectively. This suggests a potential application in protecting against neurodegenerative conditions .

Antimicrobial Evaluation

In another study focusing on benzofuran derivatives, it was found that certain compounds displayed significant antimycobacterial activity against M. tuberculosis with IC values below 0.60 μM. This highlights the potential of benzofuran derivatives as antimicrobial agents .

Data Tables

The following table summarizes the biological activities associated with this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine and its analogs?

- Methodological Answer : The synthesis involves sequential halogenation, protection/deprotection, and cross-coupling reactions. A representative pathway includes:

- Iodination : Using N-iodosuccinimide (NIS) in acetone at room temperature to introduce iodine at reactive positions .

- Tosylation : NaH and TsCl in THF (0°C to rt) to protect reactive intermediates .

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄-catalyzed cross-coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/EtOH/H₂O at 90–105°C to install substituents .

- Deprotection : Final hydrolysis with KOH in EtOH at 80°C to yield the target compound .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to assign proton and carbon environments, with 2D techniques (COSY, HMBC) for connectivity analysis.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .

- Solvent Systems : Optimize toluene/EtOH/H₂O ratios to balance solubility and phase separation during workup.

- Temperature Control : Maintain 90–105°C for Suzuki couplings to ensure complete conversion while avoiding decomposition .

- Base Selection : Compare K₂CO₃ with weaker bases (e.g., NaHCO₃) to minimize side reactions .

Q. How do structural modifications at the benzofuran and pyridine moieties influence bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogens) groups via Suzuki coupling. Assess changes in:

- Lipophilicity : Measure logP values to correlate with membrane permeability.

- Target Binding : Perform molecular docking studies to identify key interactions (e.g., π-π stacking, hydrogen bonding) .

- Bioisosteric Replacement : Replace the benzofuran ring with dihydrothiophene or indole analogs to evaluate scaffold flexibility .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors.

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times).

- Metabolic Stability Testing : Incubate compounds in liver microsomes to identify degradation products that may affect activity .

Q. What strategies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS.

- Thermal Stability : Use TGA to determine decomposition temperatures and DSC for phase transitions.

- Light Sensitivity : Store samples under UV/visible light and compare degradation rates with dark controls .

Data Contradiction Analysis

Q. Why do similar derivatives exhibit divergent activity profiles in kinase inhibition assays?

- Methodological Answer :

- Conformational Analysis : Use DFT calculations to compare ground-state geometries and identify steric clashes in binding pockets.

- Solubility Effects : Measure kinetic solubility in assay buffers; poor solubility may artificially reduce apparent activity.

- Off-Target Screening : Perform broad-panel kinase profiling to identify unintended targets .

Key Methodological Considerations

- Synthetic Reproducibility : Document exact stoichiometries, solvent drying methods, and inert atmosphere protocols to ensure batch-to-batch consistency .

- Biological Assay Design : Include positive/negative controls and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.